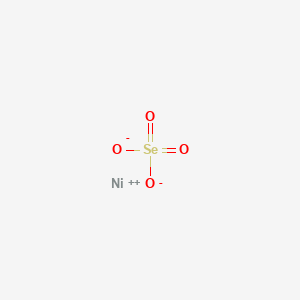

Nickel selenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel selenate is an inorganic compound with the chemical formula NiSeO₄. It typically exists in its hexahydrate form, NiSeO₄·6H₂O, which is a green-colored solid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. This compound is particularly notable for its thermal properties and its ability to undergo color changes when subjected to different temperatures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel selenate can be synthesized through the reaction of nickel(II) carbonate with selenic acid. The reaction proceeds as follows:

NiCO3+H2SeO4→NiSeO4+H2O+CO2

This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving nickel(II) oxide or nickel(II) hydroxide in selenic acid. The reaction conditions are carefully controlled to ensure the complete dissolution of the nickel compound and the formation of this compound. The solution is then concentrated and cooled to crystallize the this compound hexahydrate.

Análisis De Reacciones Químicas

Thermal Decomposition

Nickel selenate undergoes stepwise dehydration and decomposition upon heating (Table 1):

-

Key Observations :

Complex Formation Reactions

This compound participates in coordination chemistry, forming stable complexes with counterions and ligands:

(a) Potassium-Nickel Selenate Complex

In hot aqueous solution, NiSeO₄ reacts with potassium selenate to form a heterometallic complex:

K2SeO4+NiSeO4+6H2O→K2[Ni(H2O)6](SeO4)2 .

-

Structure : The product features a hexaaquanickel(II) cation [Ni(H2O)6]2+ coordinated by selenate anions.

(b) Surface Hydroxylation and Selenite Decoration

Under alkaline conditions (e.g., hydrogen evolution reactions), NiSeO₄ undergoes reconstruction:

-

Reductive Destruction : NiSeO₄ is reduced to metallic nickel (Ni).

-

Surface Hydroxylation : Ni reacts with hydroxide ions, forming a Ni/Ni(OH)₂ heterostructure.

-

Selenite Adsorption : Residual selenite (SeO32−) decorates the surface, enhancing catalytic activity .

Comparative Reactivity in Environmental Contexts

-

Interaction with Soil Components : Selenate (NiSeO₄) shows distinct behavior compared to selenite (SeO32−) in soil systems. While selenite exacerbates nickel toxicity in plants, selenate at low doses mitigates phytotoxic effects by modulating nickel bioavailability .

-

Role of pH and Temperature : Dehydration kinetics and intermediate phase stability (e.g., NiSeO₃) are highly sensitive to ambient conditions, as shown by thermogravimetric analyses (TGA) .

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Synthesis : Nickel selenate serves as a precursor for synthesizing other nickel and selenium compounds, including nickel selenide, which is used as a catalyst in various reactions.

- Catalytic Applications : Nickel selenide derived from this compound has been employed as a catalyst in hydrogenation reactions and electrochemical processes .

Biology

- Insulin Sensitivity : Research indicates that this compound may enhance insulin sensitivity in human cells, suggesting potential applications in diabetes treatment.

- Cancer Research : The compound has been studied for its ability to sensitize cancer cells to chemotherapy drugs, thereby improving treatment efficacy .

Medicine

- Antioxidant Properties : this compound exhibits antioxidant properties that could be beneficial in treating diseases associated with oxidative stress .

- Microbiology : Its role in microbiology includes enhancing cellular responses to stressors, potentially aiding in the development of therapeutic strategies against resistant bacterial strains .

Industry

- Luminescent Materials : In industrial applications, this compound is used in producing luminescent materials and sensors for environmental monitoring .

- Electrochemical Devices : The compound is also utilized in the fabrication of electrodes for batteries and fuel cells due to its electrochemical properties .

Case Study 1: Phytotoxicity Assessment

A study investigated the effects of this compound on lettuce growth under nickel contamination. It was found that while high concentrations of nickel were toxic, low doses of selenium (in the form of selenate) could mitigate some toxic effects by promoting root growth .

Case Study 2: Electrochemical Performance

Research on nickel selenide nanosheet arrays indicated that incorporating this compound improved the stability and efficiency of electrocatalysts used for oxygen evolution reactions (OER) in alkaline seawater environments . This highlights its potential role in renewable energy technologies.

Mecanismo De Acción

The mechanism of action of nickel selenate involves its interaction with various molecular targets and pathways. In biological systems, this compound can enhance insulin sensitivity by modulating the activity of insulin receptors and downstream signaling pathways. Additionally, it can sensitize cancer cells to chemotherapy drugs by inducing oxidative stress and promoting apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.

Comparación Con Compuestos Similares

Nickel selenate can be compared with other similar compounds, such as nickel sulfate, nickel selenide, and cobalt selenate.

Nickel Sulfate:

- Similar to this compound in terms of its chemical structure and properties.

- Used in electroplating, battery production, and as a catalyst in various chemical reactions.

Nickel Selenide:

- A reduced form of this compound.

- Used as a catalyst in hydrogenation reactions and as an electrode material in batteries.

Cobalt Selenate:

- Similar to this compound but contains cobalt instead of nickel.

- Used in the synthesis of cobalt selenide, which is employed in various catalytic and electronic applications.

This compound is unique due to its specific thermal properties, color-changing behavior, and its wide range of applications in different fields. Its ability to form complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Propiedades

Número CAS |

15060-62-5 |

|---|---|

Fórmula molecular |

H2NiO4Se |

Peso molecular |

203.68 g/mol |

Nombre IUPAC |

nickel;selenic acid |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

WQTZVKFAQJMKRZ-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] |

SMILES canónico |

O[Se](=O)(=O)O.[Ni] |

Key on ui other cas no. |

15060-62-5 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Q1: What is the crystal structure of Nickel selenate hexahydrate?

A1: this compound hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []

Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?

A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []

Q3: What are the thermal decomposition properties of this compound hydrates?

A3: Several studies have investigated the thermal decomposition of different this compound hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.

Q4: Are there any known organic compounds that can template the formation of new this compound structures?

A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new this compound compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]

Q5: What methods are used to study the solubility of this compound in aqueous systems?

A5: Researchers utilize various methods to investigate the solubility of this compound in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []

Q6: What theoretical models are used to analyze the thermodynamic properties of this compound solutions?

A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of this compound solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.

Q7: How is this compound characterized?

A7: this compound can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.